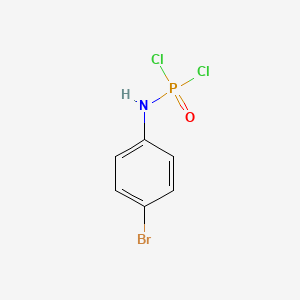![molecular formula C16H10N4O2 B12826259 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole](/img/structure/B12826259.png)
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole is a complex heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method includes the thermolysis of substituted 4-aryl-3-azidopyridines . This process involves heating the azidopyridine derivatives to induce the formation of the desired indole structure. Another method involves the use of palladium-catalyzed Buchwald-Hartwig arylation followed by an intramolecular Heck reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. For instance, an automated one-pot two-step synthesis method has been developed for related compounds, which could be adapted for the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. For instance, it may intercalate into DNA, disrupting its structure and function . Additionally, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Harmane: Another indole derivative with similar biological activities.
Harmine: Known for its ability to intercalate into DNA and inhibit tyrosine kinase.
Harmaline: Exhibits various pharmacological effects, including sedative and antidepressant activities.
Uniqueness
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole is unique due to its specific structural features, such as the nitro group on the pyridine ring, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic applications and chemical transformations.
Properties
Molecular Formula |
C16H10N4O2 |
|---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C16H10N4O2/c21-20(22)16-4-2-11(8-18-16)10-1-3-12-13-9-17-6-5-14(13)19-15(12)7-10/h1-9,19H |
InChI Key |
YQNSDGQVNKHOLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)[N+](=O)[O-])NC4=C2C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


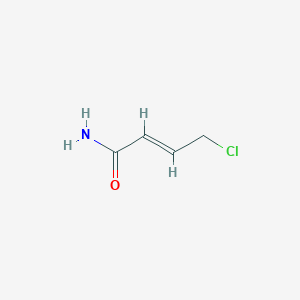
![1-Cyano-2-methyl-1-[2-(5-methylimidazol-4-yl-methylthio)ethyl]isothiourea](/img/structure/B12826182.png)
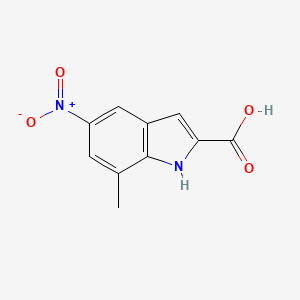
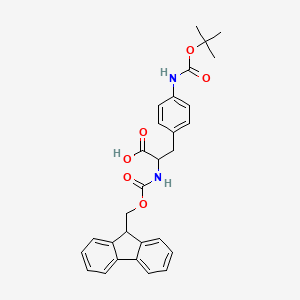
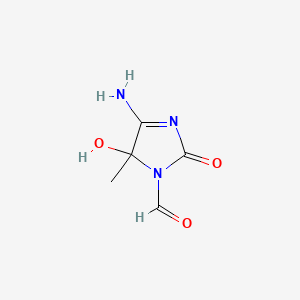
![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12826237.png)
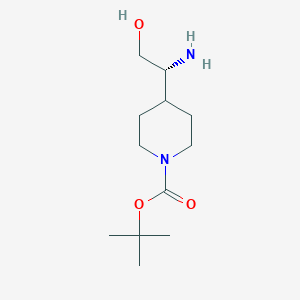
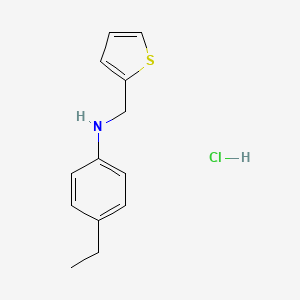
![4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12826267.png)
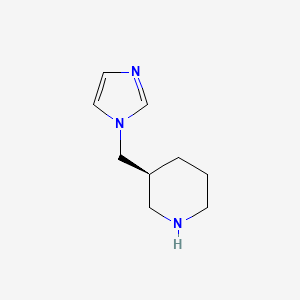
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole](/img/structure/B12826281.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethenol](/img/structure/B12826288.png)
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)
